molecular formula C30H24N6O3 B2539231 2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) CAS No. 477493-52-0

2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)

Cat. No.: B2539231
CAS No.: 477493-52-0
M. Wt: 516.561
InChI Key: USPYAEVSPKHRSH-UHFFFAOYSA-N
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Description

2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivatives . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) is unique due to its specific structural configuration, which allows for diverse chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications .

Biological Activity

2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide), also known as a benzimidazole derivative, has gained attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique structural configuration that enhances its reactivity and biological interactions, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) includes an imidazole ring, which is crucial for its biological activity. The imidazole moiety allows the compound to engage in hydrogen bonding and coordinate with metal ions, essential for various biochemical processes.

IUPAC Name: 2-[2-[3-(1H-benzimidazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide
Molecular Formula: C30H24N6O3
CAS Number: 477493-52-0

Anticancer Activity

Research indicates that compounds containing imidazole rings often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) can induce apoptosis in cancer cell lines. A notable study demonstrated that related compounds significantly suppressed tumor growth in murine models, highlighting their potential as anticancer agents .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-725.72 ± 3.95Induction of apoptosis
Compound BU8745.2 ± 13.0Inhibition of cell proliferation

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been extensively studied. 2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) has shown promising results against various bacterial strains. Specifically, it has been effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its potency.

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (μg/mL)Inhibition Zone (mm)
Staphylococcus aureus4021
Escherichia coli20014
Pseudomonas aeruginosa50010

The mechanisms underlying the biological activity of 2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide) involve interactions with biological macromolecules such as proteins and nucleic acids. The compound's ability to form hydrogen bonds and coordinate with metal ions facilitates its binding to target sites, which may lead to enzyme inhibition or disruption of cellular processes.

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:

  • Study on Anticancer Properties : A recent investigation into a series of benzimidazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways .
  • Evaluation of Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of related compounds against resistant strains of bacteria, revealing significant inhibitory effects comparable to standard antibiotics .

Properties

IUPAC Name

2-[2-[3-(1H-benzimidazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N6O3/c37-27(31-21-9-5-7-19(15-21)29-33-23-11-1-2-12-24(23)34-29)17-39-18-28(38)32-22-10-6-8-20(16-22)30-35-25-13-3-4-14-26(25)36-30/h1-16H,17-18H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPYAEVSPKHRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)COCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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